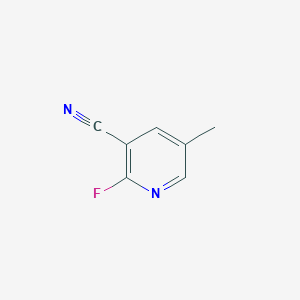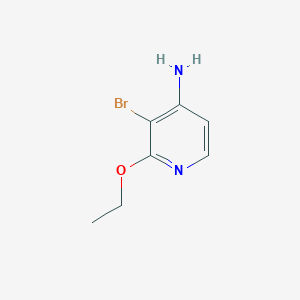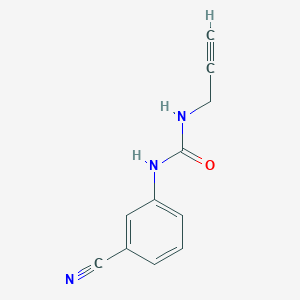
1-(3-Cyanophenyl)-3-(prop-2-yn-1-yl)urea
Descripción general
Descripción
1-(3-Cyanophenyl)-3-(prop-2-yn-1-yl)urea, also known as CPPU, is a synthetic compound that has been studied in a variety of scientific fields. CPPU has been studied for its potential applications in biochemistry and physiology, as well as its use in laboratory experiments.
Aplicaciones Científicas De Investigación
Synthesis of 1H-Indazoles in Medicinal Chemistry
1-(3-Cyanophenyl)-3-(prop-2-yn-1-yl)urea: is utilized in the synthesis of 1H-indazoles via Rh(III)-catalyzed, hydrazine-directed C–H functionalization with 1-alkynylcyclobutanols . This method provides a novel pathway to prepare diverse 1H-indazoles, which are crucial scaffolds in many pharmaceuticals due to their anti-inflammatory, antimicrobial, and anticancer properties.
Agricultural Chemical Research
In agriculture, the compound’s role in synthesizing indazoles is significant because indazole derivatives can be developed into agrochemicals like fungicides and herbicides. The ability to create these compounds under mild conditions enhances the feasibility of producing environmentally friendly pesticides .
Materials Science: Advanced Polymer Development
The compound’s application in materials science is linked to its use in creating new organic frameworks. These frameworks can lead to the development of advanced polymers with potential uses in electronics, coatings, and as materials with unique mechanical properties .
Environmental Science: Pollutant Degradation
In environmental science, the compound’s chemical reactivity could be harnessed to develop catalysts that aid in the degradation of pollutants. This application is particularly relevant in the breakdown of complex organic molecules in wastewater treatment processes .
Energy Sector: Organic Photovoltaic Cells
The synthesis of indazole derivatives using 1-(3-Cyanophenyl)-3-(prop-2-yn-1-yl)urea can contribute to the energy sector by providing materials for organic photovoltaic cells. These cells require organic compounds that can absorb light and convert it into electrical energy efficiently .
Biotechnology: Enzyme Inhibition
In biotechnology, the compound’s derivatives could be explored for enzyme inhibition, which is a crucial aspect of drug development. By inhibiting specific enzymes, researchers can control biological pathways that are essential for the survival of pathogens .
Propiedades
IUPAC Name |
1-(3-cyanophenyl)-3-prop-2-ynylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O/c1-2-6-13-11(15)14-10-5-3-4-9(7-10)8-12/h1,3-5,7H,6H2,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAGGJZBTIDXEDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)NC1=CC=CC(=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Cyanophenyl)-3-(prop-2-yn-1-yl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



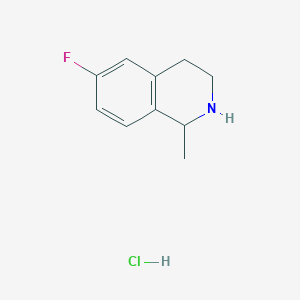
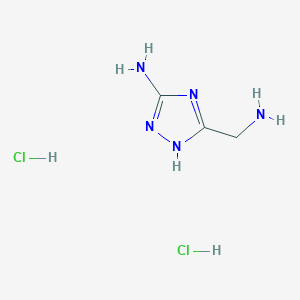
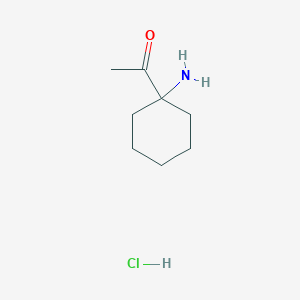

![3,4-dihydro-1H-pyrido[1,2-a]pyrimidin-6(2H)-one](/img/structure/B1523353.png)

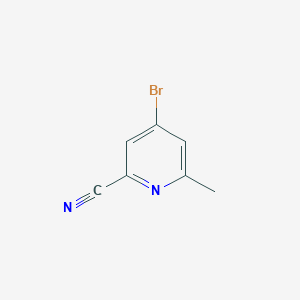
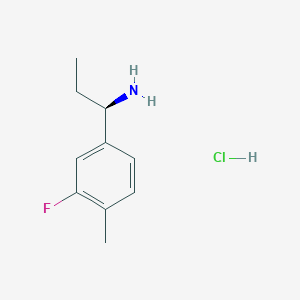
![7-(Tert-butoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B1523360.png)
![(4-Aminopiperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride](/img/structure/B1523361.png)
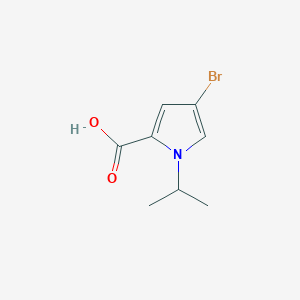
![2-(Iodomethyl)bicyclo[2.2.1]heptane](/img/structure/B1523369.png)
